Carbon monoxide (CO) is a small molecule with significant biological and industrial relevance. It is a known inhibitor of molybdenum-dependent nitrogenase, yet recent studies have shown that specific modifications to the enzyme can enable the reduction and coupling of CO to form various hydrocarbons1. The oxidation of propene, a three-carbon hydrocarbon, has been extensively studied over different catalysts, including bismuth molybdate and molybdenum oxide, revealing insights into the selectivity and efficiency of these processes2. Additionally, molybdenum hexacarbonyl has been utilized as a CO source in palladium-catalyzed transformations of nitroarenes into N-heteroarenes, expanding the utility of CO in synthetic chemistry3. The hydrogenation of CO on molybdenum catalysts has been shown to produce methane, ethene, and propene, with the reaction exhibiting structure insensitivity and unique pressure dependencies4. Beyond its industrial applications, CO is also recognized as a cell-signaling molecule with therapeutic potential, leading to the development of CO-releasing molecules (CORMs) for controlled application in medical settings5.
CODH contains a complex active site with a molybdenum cofactor (Moco), iron-sulfur clusters, and flavin adenine dinucleotide (FAD). [, ] The Moco comprises a molybdenum ion coordinated to a molybdopterin-cytosine dinucleotide. [] This cofactor is located within a network of 27 hydrogen bonds with surrounding amino acid residues, crucial for its proper positioning and function. []
The mechanism of action of CO in various reactions is complex and multifaceted. In the context of nitrogenase enzymes, the substitution of specific amino acids near the FeMo-cofactor allows the enzyme to catalyze the reduction and coupling of CO, leading to the production of hydrocarbons such as methane, ethane, and propane1. The reaction rates and product ratios can be influenced by electron flux through the enzyme, amino acid substitutions, and CO partial pressure. In the selective oxidation of propene, the presence of gaseous oxygen and the nature of the catalyst, such as bismuth molybdate or molybdenum oxide, play critical roles in determining the selectivity towards products like acrolein2. The use of molybdenum hexacarbonyl as a CO source in palladium-catalyzed reactions suggests a stepwise mechanism for the CH bond amination of nitroarenes3. The hydrogenation of CO on molybdenum catalysts indicates a unique CO pressure dependence and the influence of surface modifiers like potassium and sulfur on product ratios4. In biological systems, CO modulates various effector systems, including ion channels, and exhibits anti-inflammatory and cell-protective effects, which are leveraged in the design of CORMs for therapeutic applications5.
The applications of CO in conjunction with molybdenum and propanenitrile span across multiple fields. In industrial chemistry, the modified nitrogenase enzymes have implications for the Fischer-Tropsch process, potentially offering a biological route to hydrocarbon production from CO1. The selective oxidation of propene over molybdenum-based catalysts is relevant to the production of fine chemicals, such as acrolein, which is a precursor for various pharmaceuticals and polymers2. The palladium-catalyzed formation of N-heteroarenes from nitroarenes using molybdenum hexacarbonyl as a CO source represents a valuable synthetic method in medicinal chemistry for the construction of complex organic molecules3. The hydrogenation of CO on molybdenum catalysts contributes to the understanding of gas-phase reactions and the development of catalysts for the production of olefins and paraffins4. In the medical field, the controlled release of CO via CORMs is being explored for its therapeutic potential in treating conditions such as hypertension and inflammation, highlighting the biological significance of CO as a signaling molecule5.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7